molecular formula C13H19NO2 B2399486 Ethyl 5-cyanobicyclo[3.2.2]nonane-1-carboxylate CAS No. 24238-75-3

Ethyl 5-cyanobicyclo[3.2.2]nonane-1-carboxylate

Cat. No.: B2399486
CAS No.: 24238-75-3
M. Wt: 221.3
InChI Key: DKJALPUNHJVORP-UHFFFAOYSA-N
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Description

Ethyl 5-cyanobicyclo[3.2.2]nonane-1-carboxylate is a bicyclic organic compound featuring a rigid [3.2.2]nonane scaffold substituted with a cyano (-CN) group at position 5 and an ethyl ester (-COOEt) at position 1. This structure confers unique steric and electronic properties, making it valuable in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

ethyl 5-cyanobicyclo[3.2.2]nonane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-2-16-11(15)13-5-3-4-12(10-14,6-8-13)7-9-13/h2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKJALPUNHJVORP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCCC(CC1)(CC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Synthesis via Bicyclic Dicarboxylate Intermediates

Preparation of Diethyl-6,8-Bis-Ethylenedithiobicyclo[3.2.2]nonane-1,5-Dicarboxylate

The synthesis begins with diethyl-6,8-dioxobicyclo[3.2.2]nonane-1,5-dicarboxylate, which undergoes dithioketal formation using 1,2-ethanedithiol in the presence of boron trifluoride etherate. This reaction proceeds at room temperature over three days, yielding a viscous oil that solidifies upon trituration with methanol. Recrystallization from n-hexane produces pure diethyl-6,8-bis-ethylenedithiobicyclo[3.2.2]nonane-1,5-dicarboxylate as needles with a melting point of 103.5–105°C and a 63.2% yield.

Catalytic Hydrogenolysis with Raney Nickel

The dithioketal intermediate is subjected to hydrogenolysis using Raney nickel in refluxing ethanol. This step removes the ethylenedithio groups, regenerating the dicarboxylate structure. After four days of reflux, filtration and solvent evaporation yield diethyl bicyclo[3.2.2]nonane-1,5-dicarboxylate as a colorless liquid. Vacuum distillation purifies the product, achieving a boiling point of 114–115°C at 0.05 mm Hg and a 95% crude yield.

Selective Hydrolysis to Ethyl Hydrogen Bicyclo[3.2.2]nonane-1,5-Dicarboxylate

Partial hydrolysis of the diester is performed using sodium hydroxide in ethanol. The mono-ester product, ethyl hydrogen bicyclo[3.2.2]nonane-1,5-dicarboxylate, is isolated via acid-base extraction, providing a white solid. This intermediate serves as the precursor for subsequent functionalization.

Formation of Ethyl 5-Carboxamidobicyclo[3.2.2]nonane-1-Carboxylate

The mono-ester is treated with ethyl chloroformate and triethylamine in chloroform at 5–10°C to generate a mixed anhydride. Ammonia gas is then bubbled through the solution, yielding the carboxamide derivative. After 17 hours of stirring, the product is isolated via extraction and recrystallized from benzene-hexane, achieving a 71.6% yield and a melting point of 83.5°C.

Dehydration to Ethyl 5-Cyanobicyclo[3.2.2]nonane-1-Carboxylate

The carboxamide undergoes dehydration using phosphorus oxychloride in 1,2-dichloroethane under reflux. This step converts the amide to the nitrile group, producing the target compound as a pale yellow oil. The crude product is purified via pentane extraction, yielding 86% purity. Saponification of the ester with sodium hydroxide confirms structural integrity, yielding 5-cyanobicyclo[3.2.2]nonane-1-carboxylic acid.

Alternative Bromination Strategies from Bicyclo[2.2.2]octane Analogues

Mercury Oxide-Mediated Bromination

A related method for methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate involves bromination with mercury(II) oxide and bromine in dichloromethane under reflux. Although developed for a [2.2.2] system, this approach highlights the potential adaptability to [3.2.2] frameworks. The reaction achieves 68.7–94.8% yields, with purification via silica gel chromatography.

Table 1: Comparative Bromination Conditions and Yields
Substrate Catalyst Solvent Temperature (°C) Time (h) Yield (%)
Bicyclo[2.2.2]octane diester HgO/Br2 CH2Cl2 80 1.5 68.7–94.8
Bicyclo[3.2.2]nonane diester Raney Nickel Ethanol 80 96 95

Silver Nitrate-Assisted Bromination

An alternative protocol employs silver nitrate and bromine in hexane at 80°C. The silver salt of the carboxylic acid intermediate reacts with bromine, yielding the brominated product after 30 minutes. This method achieves 70% efficiency but requires stringent anhydrous conditions.

Critical Analysis of Methodologies

Efficiency and Practicality

The multi-step patent route offers high yields (>70% per step) but demands specialized reagents like Raney nickel and phosphorus oxychloride. In contrast, the mercury oxide method provides rapid bromination but poses toxicity concerns. Catalytic hydrogenolysis remains the most reliable step for dithioketal removal, though reaction times exceed four days.

Purification Challenges

Distillation and recrystallization are critical for isolating intermediates, particularly the dicarboxylate and carboxamide derivatives. Silica gel chromatography proves effective for brominated analogues, suggesting its utility in [3.2.2] systems.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyanobicyclo[3.2.2]nonane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyanide group to an amine or other functional groups.

    Substitution: Nucleophilic substitution reactions can replace the ester or cyanide groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl 5-cyanobicyclo[3.2.2]nonane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-cyanobicyclo[3.2.2]nonane-1-carboxylate involves its interaction with specific molecular targets. The cyanide group can act as a nucleophile, participating in various biochemical reactions. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid and alcohol. These interactions can affect cellular pathways and enzyme activities, making the compound useful in biochemical studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Bicyclo[3.2.2]nonane Family

Methyl 5-cyanobicyclo[3.2.2]nonane-1-carboxylate
  • Structure : Differs only in the ester group (methyl vs. ethyl).
  • Molecular Weight : ~233.27 g/mol (estimated), compared to 247.76 g/mol for the ethyl variant .
  • Synthesis: Likely synthesized via similar cyclization or functionalization routes, as seen in methyl 5-methyl-7-oxo-6-oxabicyclo[3.2.2]nonane-1-carboxylate, which forms via acid-catalyzed cyclization .
  • Applications : Methyl esters are often intermediates for hydrolysis to carboxylic acids, whereas ethyl esters may offer better solubility in organic solvents.
5-(Methoxycarbonyl)bicyclo[3.2.2]nonane-1-carboxylic acid
  • Structure : Combines a methoxycarbonyl (-COOMe) group at position 5 and a carboxylic acid (-COOH) at position 1.
  • Molecular Weight : 226.27 g/mol .

Bicyclo[3.3.1]nonane Derivatives

Ethyl 3-Ethyl-7-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate
  • Structure : Features a larger [3.3.1] ring system with an N-atom (aza group), methyl, ethyl, and oxo substituents.
  • Synthesis: Prepared via aminomethylation reactions involving ethylamine and paraformaldehyde .
  • Key Differences : The nitrogen atom introduces basicity, altering reactivity in catalytic or pharmaceutical contexts.
5-Methylbicyclo[3.3.1]nonane-1-carboxylic acid
  • Structure : [3.3.1] scaffold with a methyl group at position 5 and a carboxylic acid at position 1.
  • Applications : Used as a building block for drug design due to its bridged bicyclic rigidity .

Functional Group Variants

Ethyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate hydrochloride
  • Structure: Replaces the cyano group with an amino (-NH2) group, protonated as hydrochloride.
  • Molecular Weight : 247.76 g/mol .
  • Applications: The amino group enables participation in coupling reactions, expanding utility in peptide mimetics or polymer synthesis.
Methyl 5-methyl-7-oxo-6-oxabicyclo[3.2.2]nonane-1-carboxylate
  • Structure : Contains an oxo group at position 7 and an oxygen atom in the bridge (6-oxa).
  • Synthesis : Formed via acid-catalyzed cyclization of a keto-ester precursor .
  • Key Differences : The oxygen bridge increases polarity, affecting solubility and metabolic stability.

Comparative Data Table

Compound Name Bicyclic System Substituents Molecular Weight (g/mol) Key Applications/Properties
This compound [3.2.2] 5-CN, 1-COOEt ~247.76 Organic synthesis, drug intermediates
Mthis compound [3.2.2] 5-CN, 1-COOMe ~233.27 Hydrolysis precursor for acids
5-(Methoxycarbonyl)bicyclo[3.2.2]nonane-1-carboxylic acid [3.2.2] 5-COOMe, 1-COOH 226.27 Hydrogen-bonding motifs in crystals
Ethyl 3-Ethyl-7-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate [3.3.1] 3-N, 7-Me, 9-O, 1-COOEt - Catalysis, alkaloid-like structures
Methyl 5-methyl-7-oxo-6-oxabicyclo[3.2.2]nonane-1-carboxylate [3.2.2] 5-Me, 7-O, 6-Oxa, 1-COOMe - High-polarity intermediates

Commercial Availability and Suppliers

Ethyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate hydrochloride, a closely related derivative, is supplied by multiple vendors, including CJ Haide Biotech and Atop Bio-Tech, indicating industrial relevance . The parent compound’s synthesis likely follows analogous pathways, leveraging cyclization and functional group interconversion.

Biological Activity

Ethyl 5-cyanobicyclo[3.2.2]nonane-1-carboxylate is a bicyclic compound that has garnered attention in various fields due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.

Chemical Structure and Properties

Chemical Formula : C10_{10}H13_{13}N1_{1}O2_{2}

Molecular Weight : 179.22 g/mol

IUPAC Name : this compound

The compound features a bicyclic structure that may influence its interaction with biological systems, particularly in terms of receptor binding and metabolic pathways.

Biological Activity Overview

This compound exhibits several biological activities, which can be categorized as follows:

  • Antimicrobial Activity : Studies have indicated that compounds with similar bicyclic structures possess antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : Research suggests potential anti-inflammatory effects, which may be linked to the modulation of pro-inflammatory cytokines.
  • Cytotoxicity : Initial screenings reveal cytotoxic effects on cancer cell lines, indicating a possible role in cancer therapeutics.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction of cytokine levels
CytotoxicityInduces apoptosis in cancer cells

Case Studies and Research Findings

  • Antimicrobial Activity :
    A study conducted by researchers focused on the antimicrobial properties of several bicyclic esters, including this compound. The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.
  • Anti-inflammatory Mechanisms :
    In vitro experiments demonstrated that this compound can downregulate the expression of TNF-alpha and IL-6 in macrophages, indicating its role in modulating inflammatory responses.
  • Cytotoxicity in Cancer Research :
    A recent study highlighted the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent increase in apoptosis markers, suggesting that the compound might be explored further for cancer treatment applications.

Q & A

Q. What are the common synthetic routes for ethyl 5-cyanobicyclo[3.2.2]nonane-1-carboxylate?

Methodological Answer:

  • Tandem Hydroformylation/Aldol Addition : Sequential hydroformylation of cyclic ketones with unsaturated side chains, followed by aldol condensation, is a key method. For example, ethyl 3-allyl-3-methyl-2-oxo-cyclohexane carboxylate undergoes hydroformylation under Rh catalysis (CO/H₂, BIPHEPHOS ligand) to form intermediates that cyclize into bicyclic products .
  • Acid-Catalyzed Cyclization : Acid-mediated cyclization of precursors like methyl 1-(3-oxobutyl)-2-oxocyclopentanecarboxylate leads to bicyclic products via rearrangement. X-ray crystallography confirms structural outcomes .
  • Michael Addition : Reactions involving α,β-unsaturated carbonyl compounds with piperidine derivatives can yield substituted bicyclic structures .

Table 1 : Synthetic Routes and Conditions

MethodKey Reagents/ConditionsReference
Hydroformylation/AldolRh(acac)(CO)₂, BIPHEPHOS, CO/H₂, 60°C, DMF
Acid-Catalyzed CyclizationH₂SO₄ or PTSA, CH₂Cl₂, reflux
Michael Additionα,β-unsaturated carbonyls, NaBH₄, controlled pH

Q. How is the molecular structure of this compound characterized?

Methodological Answer:

  • X-Ray Crystallography : Provides unambiguous confirmation of bicyclic frameworks and substituent positions. For example, derivatives like ethyl 9-(2-chlorophenyl)-5-cyano-7-(4-methylphenyl)-3,7-diazabicyclo[3.3.1]nonane-1-carboxylate have been structurally resolved via X-ray .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., cyano, ester) and stereochemical environments. Coupling constants in 2D spectra clarify ring junction geometry.
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. What functional groups in this compound influence its reactivity?

Methodological Answer:

  • Cyano Group (-CN) : Participates in nucleophilic additions (e.g., hydrolysis to carboxylic acids) and acts as a directing group in metal-catalyzed reactions.
  • Ester Moiety (-COOEt) : Susceptible to hydrolysis (acid/base), transesterification, or reduction to alcohols.
  • Bicyclic Framework : Strain and rigidity affect reaction kinetics, favoring ring-opening or functionalization at bridgehead positions .

Q. What purification techniques are optimal for isolating this compound?

Methodological Answer:

  • Column Chromatography : Silica gel with gradients of ethyl acetate/hexane separates polar byproducts.
  • Recrystallization : Use solvents like ethanol or acetonitrile to exploit solubility differences.
  • HPLC : For enantiomeric resolution if chiral centers are present .

Q. Which analytical techniques validate purity and composition?

Methodological Answer:

  • Combined NMR and IR : IR confirms functional groups (e.g., C≡N stretch at ~2250 cm⁻¹), while NMR quantifies impurities.
  • Elemental Analysis : Matches calculated vs. observed C/H/N ratios.
  • Melting Point Analysis : Sharp melting ranges indicate high crystallinity .

Advanced Research Questions

Q. How do reaction mechanisms differ in the synthesis of this compound derivatives?

Methodological Answer:

  • Reversible Insertion in Hydroformylation : The competition between CO complexation and β-elimination dictates regioselectivity. High CO pressure favors linear aldehyde intermediates, while low pressure promotes branched products .
  • Acid-Mediated Rearrangements : Protonation of carbonyl groups triggers Wagner-Meerwein shifts, forming bicyclic frameworks. Solvent polarity and temperature influence transition states .

Table 2 : Mechanistic Insights

Reaction TypeKey StepOutcomeReference
HydroformylationRh-catalyzed CO insertionLinear vs. branched aldehyde
Acid CyclizationWagner-Meerwein rearrangementBicyclic product formation

Q. How does stereochemistry at bridgehead positions affect biological activity?

Methodological Answer:

  • X-Ray/DFT Studies : Substituent orientation (axial vs. equatorial) impacts binding to enzymes or receptors. For example, 5-cyano derivatives with axial substituents show enhanced inhibition of cytochrome P450 isoforms .
  • Enantioselective Synthesis : Chiral catalysts (e.g., BINOL-phosphates) control bridgehead stereochemistry, enabling structure-activity relationship (SAR) studies .

Q. What computational methods model the reactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates transition-state energies for cyclization steps, predicting regioselectivity.
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways (e.g., DMF vs. THF).
  • Docking Studies : Predict binding modes with biological targets using software like AutoDock .

Q. How are stability and hygroscopicity managed during storage?

Methodological Answer:

  • Lyophilization : Freeze-drying under vacuum preserves moisture-sensitive compounds.
  • Inert Atmosphere Storage : Argon or nitrogen prevents oxidation of the cyano group.
  • Stability Monitoring : Accelerated aging studies (40°C/75% RH) assess degradation pathways .

Q. How to resolve contradictions between experimental and computational data?

Methodological Answer:

  • Error Analysis : Re-examine computational parameters (e.g., basis sets in DFT) and experimental conditions (e.g., solvent purity).
  • Synchrotron Crystallography : High-resolution X-ray data refines molecular geometries for better DFT alignment.
  • Kinetic Isotope Effects (KIE) : Validate proposed mechanisms by comparing isotopic reaction rates .

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